2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one with hexyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, the compound binds selectively to iron (III) ions, causing a change in its fluorescence properties . This selective binding is attributed to the presence of the hydroxyl and lactam groups in the structure, which facilitate the coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one: This compound is structurally similar but lacks the hexyl group, which may affect its biological activity and applications.
3-Hydroxy-6H-benzo©chromen-6-one:
Uniqueness
The presence of the hexyl group in 2-Hexyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo©chromen-6-one imparts unique properties to the compound, such as increased hydrophobicity and potential for enhanced biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24O3 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-hexyl-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H24O3/c1-2-3-4-5-8-13-11-16-14-9-6-7-10-15(14)19(21)22-18(16)12-17(13)20/h11-12,20H,2-10H2,1H3 |
InChI Key |
JLNYZLRDYKPQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1O)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
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